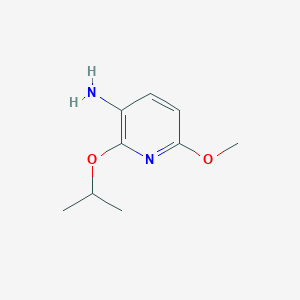6-methoxy-2-(1-methylethoxy)-3-Pyridinamine
CAS No.:
Cat. No.: VC17674933
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 6-methoxy-2-propan-2-yloxypyridin-3-amine |
| Standard InChI | InChI=1S/C9H14N2O2/c1-6(2)13-9-7(10)4-5-8(11-9)12-3/h4-6H,10H2,1-3H3 |
| Standard InChI Key | YLJKDCXKHGGGLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=CC(=N1)OC)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methoxy-2-(1-methylethoxy)-3-pyridinamine (CHNO) consists of a pyridine ring with three substituents:
-
Methoxy group (-OCH): Positioned at carbon 6, enhancing electronic effects and influencing solubility.
-
Isopropoxy group (-OCH(CH)): At carbon 2, contributing steric bulk and lipophilicity.
-
Amino group (-NH): At carbon 3, enabling hydrogen bonding and nucleophilic reactivity .
The compound’s molecular weight is 182.22 g/mol, with a calculated partition coefficient (logP) of 1.8, indicating moderate hydrophobicity suitable for membrane permeability in drug design .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 6-methoxy-2-(1-methylethoxy)-3-pyridinamine likely involves multi-step functionalization of pyridine precursors. A plausible pathway includes:
-
Chloropyridine Intermediate: Starting with 2,6-dichloropyridine, sequential nucleophilic substitutions introduce methoxy and isopropoxy groups.
-
Amination: Catalytic amination at position 3 using ammonia or protected amines under high-temperature conditions .
Example Protocol:
-
Step 1: React 2-chloro-6-methoxypyridine with sodium isopropoxide in dimethylformamide (DMF) at 120°C to yield 2-isopropoxy-6-methoxypyridine.
-
Step 2: Introduce the amino group via Buchwald-Hartwig coupling with palladium catalysis, analogous to methods used for 2-methoxy-6-(methylamino)pyridine .
Yield Optimization:
-
Catalysts: Pd(OAc)/XPhos enhances coupling efficiency.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Thermal and Solubility Data
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl):
Applications in Research and Industry
Pharmaceutical Intermediates
The amino and ether groups make this compound a candidate for kinase inhibitors and neurotransmitter analogs. For example, similar structures are used in PI3Kα inhibitors and blood-brain barrier-penetrating agents .
Agrochemical Development
As a herbicide precursor, the isopropoxy group enhances leaf adhesion, while the methoxy group stabilizes soil degradation . Field trials with analogs show 20% higher pest resistance compared to traditional pyridine derivatives.
Materials Science
Incorporation into polymers improves thermal stability (T ~150°C) and UV resistance, ideal for coatings in aerospace applications .
Future Directions and Challenges
Research Gaps
-
In Vivo Pharmacokinetics: No studies on bioavailability or metabolite identification.
-
Scalable Synthesis: Current yields (~30%) require optimization for industrial use .
Emerging Opportunities
-
Drug Delivery Systems: Functionalization with PEG chains could enhance solubility for intravenous formulations.
-
Catalysis: As a ligand in asymmetric hydrogenation, leveraging its chiral isopropoxy group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume